molecular formula C2H8N2O2S B1206381 N,N'-Dimethylsulfamide CAS No. 22504-72-9

N,N'-Dimethylsulfamide

Cat. No.: B1206381
CAS No.: 22504-72-9
M. Wt: 124.17 g/mol
InChI Key: SQNVFBHILRFQJY-UHFFFAOYSA-N
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Description

N,N’-Dimethylsulfamide: is an organic compound with the molecular formula (CH₃)₂NSO₂NH₂. It is a colorless, odorless, and highly volatile liquid. This compound is known for its role as a degradation product of certain fungicides, such as tolylfluanid and dichlofluanid, which are used in agriculture and wood preservation .

Biochemical Analysis

Biochemical Properties

N,N’-Dimethylsulfamide plays a significant role in biochemical reactions, particularly as a degradation product of pesticides. It interacts with various enzymes and proteins, influencing their activity. For instance, N,N’-Dimethylsulfamide has been shown to interact with enzymes involved in the degradation of pesticides, such as those in the cytochrome P450 family . These interactions can lead to the formation of other metabolites, which may have different biochemical properties and effects.

Cellular Effects

N,N’-Dimethylsulfamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to N,N’-Dimethylsulfamide can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses.

Molecular Mechanism

The molecular mechanism of action of N,N’-Dimethylsulfamide involves its interaction with biomolecules, such as enzymes and proteins. It can bind to active sites of enzymes, inhibiting or activating their activity. For instance, N,N’-Dimethylsulfamide has been shown to inhibit the activity of certain enzymes involved in the degradation of pesticides, leading to the accumulation of toxic metabolites . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dimethylsulfamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N,N’-Dimethylsulfamide is relatively stable under certain conditions, but it can degrade over time, leading to the formation of other metabolites . These degradation products may have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of N,N’-Dimethylsulfamide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of N,N’-Dimethylsulfamide can lead to oxidative stress and damage to cellular components . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific cellular responses.

Metabolic Pathways

N,N’-Dimethylsulfamide is involved in various metabolic pathways, particularly those related to the degradation of pesticides. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, N,N’-Dimethylsulfamide can be metabolized by cytochrome P450 enzymes, leading to the formation of other metabolites . These metabolites may have different biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of N,N’-Dimethylsulfamide within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can influence the localization and distribution of N,N’-Dimethylsulfamide within cells, affecting its activity and function.

Subcellular Localization

N,N’-Dimethylsulfamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, N,N’-Dimethylsulfamide may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethylsulfamide can be synthesized through the reaction of dimethylamine with sulfuryl chloride. The reaction typically occurs in an aqueous medium and involves the following steps:

    Formation of Dimethylamine Hydrochloride: Dimethylamine reacts with hydrochloric acid to form dimethylamine hydrochloride.

    Reaction with Sulfuryl Chloride: The dimethylamine hydrochloride is then reacted with sulfuryl chloride to produce N,N’-Dimethylsulfamide.

Industrial Production Methods: Industrial production of N,N’-Dimethylsulfamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylsulfamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-nitrosodimethylamine (NDMA), a highly toxic compound.

    Substitution: It can undergo substitution reactions with halogens, such as bromine, to form brominated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Dimethylsulfamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Dimethylsulfamide involves its transformation into N-nitrosodimethylamine (NDMA) during ozonation. The process is catalyzed by bromide ions and involves the formation of an intermediate complex between nitrosyl bromide and dimethylaminosulfinate. This complex undergoes rapid decomposition to form NDMA and other products .

Comparison with Similar Compounds

    1,2,4-Triazole: Another degradation product of fungicides, commonly found in groundwater.

    Dimethylamine: A precursor to N,N’-Dimethylsulfamide and other related compounds.

Uniqueness: N,N’-Dimethylsulfamide is unique due to its high volatility and its role as a precursor to the highly toxic compound N-nitrosodimethylamine (NDMA). Its presence in groundwater as a degradation product of fungicides makes it a significant compound for environmental studies .

Properties

IUPAC Name

N-(methylsulfamoyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNVFBHILRFQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177027
Record name Dimethyl-diamine-sulfone
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Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22504-72-9
Record name N,N′-Dimethylsulfamide
Source CAS Common Chemistry
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Record name Dimethyl-diamine-sulfone
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Record name N,N'-Dimethylsulfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403677
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Record name Dimethyl-diamine-sulfone
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Record name N,N'-dimethylsulphamide
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Record name N,N′-Dimethylsulfamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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